molecular formula C7H18Cl2N2 B1492948 N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride CAS No. 1803607-79-5

N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1492948
CAS No.: 1803607-79-5
M. Wt: 201.13 g/mol
InChI Key: UOEWZFGQNJXKRD-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a tertiary amine salt derived from a pyrrolidine backbone. The compound features ethyl and methyl substituents on the nitrogen atom at the 3-position of the pyrrolidine ring, with two hydrochloride counterions enhancing its solubility in aqueous media. This structural configuration is critical for its stability and bioavailability, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS)-targeting drugs. Its dihydrochloride form ensures improved water solubility, facilitating formulation in injectable or oral dosage forms.

Properties

IUPAC Name

N-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9(2)7-4-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEWZFGQNJXKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

N-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is being explored as a potential drug candidate for neurological disorders due to its structural similarity to known psychoactive compounds. Its unique stereochemistry may influence its interaction with biological targets, making it a subject of interest in drug development.

Potential Drug Targets

  • Neurological Disorders : Research indicates that this compound may exhibit effects on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and other cognitive impairments.
  • Psychoactive Effects : The compound's structural similarities to other psychoactive substances suggest potential applications in treating mood disorders and anxiety.

Biochemical Research

The compound is utilized in various biochemical assays to study its binding affinities and effects on different biological targets. Techniques such as:

  • In vitro binding studies
  • Pharmacokinetic profiling

These studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic applications.

Analytical Chemistry

This compound is employed in analytical chemistry for:

  • Quality control : Ensuring the purity and concentration of compounds in pharmaceutical formulations.
  • Method development : Establishing protocols for the detection and quantification of similar compounds in biological samples .

Case Study 1: Neurological Applications

Research has indicated that this compound may have neuroprotective effects. In a study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential utility in developing treatments for Alzheimer’s disease and other neurodegenerative conditions.

Case Study 2: Psychoactive Properties

In a controlled study assessing the psychoactive properties of related compounds, this compound exhibited significant binding affinity to serotonin receptors. This finding supports further investigation into its use as an antidepressant or anxiolytic agent.

Mechanism of Action

The mechanism by which N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications
This compound C₈H₁₈N₂·2HCl 211.16 (estimated) Not explicitly provided Ethyl and methyl groups on pyrrolidine-N; dihydrochloride salt enhances solubility. Pharmaceutical intermediate, CNS drug synthesis.
N,N-Dimethylpyrrolidin-3-amine dihydrochloride C₆H₁₄N₂·2HCl 187.12 50534-42-4 Two methyl groups on pyrrolidine-N; simpler structure. Research chemical, analytical standards.
(R)-Pyrrolidin-3-amine dihydrochloride C₄H₁₀N₂·2HCl 159.06 116183-81-4 Chiral pyrrolidine core; no alkyl substituents on nitrogen. Chiral building block for asymmetric synthesis.
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl 485.5 67469-75-4 Piperazine derivative with diphenylmethoxy and allylphenyl groups. Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM).
(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride C₁₂H₁₈N₂·HCl 226.75 1289585-18-7 Benzyl-substituted pyrrolidine; single hydrochloride salt. Intermediate for enantioselective drug synthesis.
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride C₇H₁₆N₂·2HCl 209.14 208711-42-6 Methyl groups on pyrrolidine and adjacent methylene bridge. Neurological research (e.g., receptor modulation).

Structural and Functional Analysis

Chirality: Compounds like (R)-pyrrolidin-3-amine dihydrochloride highlight the role of stereochemistry in biological activity, whereas non-chiral derivatives (e.g., N,N-dimethylpyrrolidin-3-amine) are more suited for non-specific applications.

Salt Form and Solubility: Dihydrochloride salts (e.g., GBR 12783 dihydrochloride ) generally exhibit higher water solubility than mono-hydrochloride analogs (e.g., (S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride ), critical for drug delivery.

Pharmacological Activity :

  • GBR 12783 dihydrochloride’s piperazine structure and bulky substituents contribute to its high potency in dopamine uptake inhibition , whereas simpler pyrrolidine derivatives may lack such specificity.
  • Fluorinated analogs (e.g., N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride ) leverage fluorine’s electronegativity for enhanced metabolic stability and target engagement.

Regulatory and Safety Considerations: Compounds with sensitizing substituents (e.g., dimethylaminoethyl groups in S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride ) face stricter regulatory controls, whereas pyrrolidine derivatives with inert alkyl groups are generally safer.

Research Findings and Data

  • Synthesis and Stability : Dihydrochloride salts are often synthesized via HCl gas treatment of free bases, as seen in analytical standard preparations . Their stability in aqueous solutions (e.g., deionized water ) makes them preferable for long-term storage.
  • Biological Performance : The IC₅₀ of GBR 12783 dihydrochloride (1.8 nM ) underscores the impact of structural complexity on potency, while simpler amines may serve as scaffolds for further optimization.

Biological Activity

N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride, a secondary amine with a unique pyrrolidine structure, has garnered attention for its potential biological activities. This compound is characterized by the presence of both ethyl and methyl substituents on the nitrogen atom, contributing to its distinctive pharmacological profile. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, primarily involving the alkylation of pyrrolidine derivatives. Commonly used solvents include dimethylformamide (DMF) and acetonitrile, which facilitate effective solubilization of reactants. The compound's molecular formula is C7H16N2C_7H_{16}N_2, and it is often represented in its dihydrochloride form to enhance water solubility, which is crucial for biological assays.

The biological activity of this compound is thought to involve interactions with neurotransmitter systems, particularly those related to dopamine and serotonin. This interaction may modulate neurotransmitter receptors or transporters, influencing cognitive functions and potentially exhibiting psychoactive effects. While specific mechanisms are not extensively documented, similar compounds have shown promise in therapeutic applications .

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure TypeBiological Activity
N-MethylpyrrolidinePyrrolidineNeurotransmitter modulation
N-EthylpyrrolidinePyrrolidinePotential antidepressant properties
1-(Aminomethyl)-pyrrolidinePyrrolidineAntimicrobial activity
2-PyrrolidinoneLactamNeuroprotective effects

The unique stereochemistry (3S configuration) of this compound may influence its interactions with biological targets differently than its analogs.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, broader research on pyrrolidine derivatives provides insight into potential applications:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Compounds structurally related to pyrrolidines have been studied for their ability to inhibit nNOS, an important therapeutic target for preventing brain injury. For instance, certain inhibitors demonstrated significant selectivity for nNOS over other isoforms, suggesting a pathway for developing neuroprotective agents .
  • Cognitive Function Modulation : Research indicates that pyrrolidine derivatives can affect cognitive functions by modulating neurotransmitter systems. This suggests that this compound may have similar effects, warranting further investigation into its cognitive-enhancing properties .

Preparation Methods

Core Synthetic Strategies for Pyrrolidine Amines

The preparation of N-substituted pyrrolidines typically involves:

  • Formation of the pyrrolidine ring or modification of existing pyrrolidine derivatives.
  • N-alkylation reactions to introduce ethyl and methyl groups on the nitrogen.
  • Salt formation with hydrochloric acid to obtain the dihydrochloride salt.

While direct literature on N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is limited, closely related compounds such as N-methylpyrrolidine and N-ethyl-N-methyl amines provide useful synthetic analogies.

Preparation of N-methylpyrrolidine as a Precursor

A key intermediate for the target compound is N-methylpyrrolidine. According to a detailed patent (CN110590706B), N-methylpyrrolidine can be prepared via a potassium iodide-catalyzed reaction of 1,4-dichlorobutane with methylamine in an ether solvent such as diglyme or anisole. This method operates under normal pressure and moderate temperatures (100–120 °C) and avoids high-pressure hydrogenation setups.

Key features of this method include:

Step Description Conditions Outcome
a1 Reaction of 1,4-dichlorobutane with methylamine in ether solvent with KI catalyst 100-120 °C, 3-8 hours, normal pressure Formation of N-methylpyrrolidine and methylamine hydrochloride
a2 Alkali (NaOH) addition to adjust pH to 12-13, followed by fractional distillation Atmospheric and reduced pressure distillation Isolation of N-methylpyrrolidine (>88% yield, >99% purity)

This approach benefits from:

  • Use of ether solvents that form hydrogen bonds with methylamine, increasing solubility.
  • Potassium iodide catalysis that lowers activation energy for nucleophilic substitution.
  • Avoidance of high-pressure hydrogenation, reducing equipment cost and complexity.

This method provides a reliable route to N-methylpyrrolidine, which can be further alkylated to N-ethyl-N-methyl derivatives.

The introduction of the ethyl group to N-methylpyrrolidine at the nitrogen atom can be accomplished via standard alkylation reactions using ethyl halides or ethylating agents under basic conditions.

A typical synthetic sequence involves:

  • Reacting N-methylpyrrolidine with ethyl bromide or ethyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., tetrahydrofuran).
  • Controlling reaction temperature to minimize side reactions.
  • Purification by extraction and chromatography.

While direct literature on this exact step for the 3-amine is sparse, similar N-alkylation protocols are well established in organic synthesis.

Formation of the Dihydrochloride Salt

The final step involves converting the free base N-ethyl-N-methylpyrrolidin-3-amine into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or isopropanol.

  • The stoichiometric addition of HCl ensures full protonation of the amine groups.
  • The dihydrochloride salt typically precipitates out due to lower solubility.
  • The salt is isolated by filtration and dried under vacuum.

This salt formation step enhances compound stability and facilitates handling and storage.

Related Synthetic Insights from Analogous Compounds

A patent (CN102503858A) describes the synthesis of N-ethyl-N-methyl amido formyl chloride, a related compound, via reaction of N-methylethylamine with triphosgene in toluene at low temperatures (0–5 °C), using triethylamine as a base. This method demonstrates careful temperature control and use of phosgene derivatives for selective functionalization of N-ethyl-N-methyl amines, which can be adapted for related pyrrolidine derivatives.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Key Notes Yield/Purity
N-methylpyrrolidine synthesis 1,4-dichlorobutane, methylamine, KI, ether solvent (diglyme/anisole) 100-120 °C, 3-8 h, normal pressure KI catalysis, hydrogen bonding solvent >88% yield, >99% purity
N-ethylation of N-methylpyrrolidine Ethyl halide, base (NaH, K2CO3), aprotic solvent Room temp to reflux Standard alkylation, controlled conditions Moderate to high yields (literature analogues)
Salt formation HCl, ethanol or isopropanol Ambient temperature Dihydrochloride salt precipitation High purity crystalline salt

Research Findings and Practical Considerations

  • The use of ether solvents with hydrogen bonding capacity is critical to improving methylamine solubility and reaction efficiency during pyrrolidine ring amination.
  • Potassium iodide catalysis significantly enhances nucleophilic substitution rates, allowing reactions at atmospheric pressure and moderate temperatures.
  • Alkylation steps require careful stoichiometric and temperature control to avoid overalkylation or side reactions.
  • Salt formation improves compound stability, which is essential for pharmaceutical-grade materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed coupling can attach alkyl/aryl groups to the pyrrolidine core, followed by dihydrochloride salt formation using HCl . Key factors include:

  • Temperature : Higher temperatures (e.g., 80–100°C) may accelerate substitution but risk side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethers (THF) improve solubility of intermediates .
  • Purification : Recrystallization or column chromatography ensures purity, monitored via HPLC (>98% purity threshold) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the pyrrolidine ring and ethyl/methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 227.73 g/mol for related dihydrochloride salts) .
  • X-ray Crystallography : Resolves stereochemistry and salt conformation .
  • HPLC : Quantifies purity (>95% required for biological assays) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Enzyme Inhibition : Acts as a kinase or protease inhibitor due to its pyrrolidine core interacting with catalytic sites .
  • Building Block : Used in synthesizing chiral amines for drug candidates (e.g., via reductive amination) .
  • Solubility Studies : The dihydrochloride form enhances aqueous solubility for in vitro assays (e.g., IC50_{50} determinations) .

Advanced Research Questions

Q. How can researchers optimize the solubility and stability of this compound in aqueous solutions for biological assays?

  • Methodological Answer :

  • Buffer Selection : Phosphate-buffered saline (PBS, pH 7.4) mimics physiological conditions but may require co-solvents (e.g., 5% DMSO) for hydrophobic intermediates .
  • pH Adjustment : Maintain pH 3–5 to prevent freebase precipitation, as the dihydrochloride form dissociates in alkaline conditions .
  • Lyophilization : Freeze-drying improves long-term stability; reconstitute in degassed water to avoid oxidation .

Q. What experimental strategies are employed to investigate the enzyme inhibitory mechanisms of this compound?

  • Methodological Answer :

  • Kinetic Assays : Michaelis-Menten analysis distinguishes competitive vs. non-competitive inhibition (e.g., varying substrate concentrations with fixed inhibitor) .
  • Crystallography : Co-crystallization with target enzymes (e.g., kinases) reveals binding modes and hydrogen-bonding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters .

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC and MS to exclude impurities (e.g., residual solvents, byproducts) .
  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
  • Salt Form Comparison : Test freebase vs. dihydrochloride forms, as solubility differences may alter bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride
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Reactant of Route 2
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